molecular formula C11H12BrN3O2 B12969371 tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Cat. No.: B12969371
M. Wt: 298.14 g/mol
InChI Key: LFALGSCGPVEEIO-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine atom attached at specific positions.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

tert-butyl 7-bromopyrazolo[4,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(12)4-5-13-8(9)6-14-15/h4-6H,1-3H3

InChI Key

LFALGSCGPVEEIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CN=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized by cyclization reactions involving hydrazines and β-ketoesters or β-diketones.

    Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and molecular pathways.

    Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl ester group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Uniqueness

tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and the tert-butyl ester group influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS No. 230301-11-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O2C_{11}H_{12}BrN_3O_2, with a molecular weight of approximately 298.14 g/mol. The compound features a pyrazolo-pyridine scaffold, which is known for its versatility in drug design, particularly in targeting various biological pathways.

Biological Activity Overview

Research has indicated that derivatives of pyrazolo[4,3-b]pyridine exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines. For instance, the derivative exhibited an IC50 range from 0.109μM0.109\,\mu M to 0.245μM0.245\,\mu M against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, indicating potent anti-proliferative effects .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing significant inhibition of edema in rodent models. A related study highlighted that modifications to the phenyl ring increased anti-inflammatory activity by up to 74% .
  • Enzyme Inhibition : The compound has demonstrated inhibitory potential against human neutrophil elastase (HNE) and other enzymes involved in inflammatory processes. SAR studies suggested that specific substitutions enhance inhibitory activity against these targets .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances binding affinity to target proteins
Tert-butyl GroupImproves solubility and bioavailability
Position of CarboxylateCritical for interaction with biological targets

Case Study 1: Anti-Cancer Activity

In a study evaluating various derivatives of pyrazolo[4,3-b]pyridine, the compound was tested against multiple cancer cell lines. It was found to induce apoptosis effectively and arrest the cell cycle at the G0/G1 phase. This suggests that the compound may act as a potential lead for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties revealed that this compound significantly reduced inflammation markers in vivo. The study concluded that the compound could be a candidate for treating inflammatory diseases due to its ability to inhibit key inflammatory pathways effectively .

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